molecular formula C24H31N3O3Si B1167132 Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- CAS No. 122430-79-9

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Cat. No.: B1167132
CAS No.: 122430-79-9
M. Wt: 437.6 g/mol
InChI Key: YNFOXWURKGXGJR-UHFFFAOYSA-N
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Description

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a phenol group, a benzotriazole moiety, and various substituents that contribute to its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazole core, followed by the introduction of the phenol group and other substituents through various organic reactions such as alkylation, silylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzotriazole moiety or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, coatings, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzotriazole moiety can interact with metal ions and other electron-rich species. These interactions influence various biochemical pathways and cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol,2-(1,1-dimethylethyl)-4-methoxy-6-(5-methoxy-2H-benzotriazol-2-yl)-: Lacks the silyl ether group, resulting in different reactivity and applications.

    Phenol,2-(1,1-dimethylethyl)-4-[3-(dimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-: Similar structure but with variations in the silyl group, affecting its chemical properties.

Uniqueness

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in multiple fields of research and industry.

Properties

CAS No.

122430-79-9

Molecular Formula

C24H31N3O3Si

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3

InChI Key

YNFOXWURKGXGJR-UHFFFAOYSA-N

SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C

Canonical SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C

Origin of Product

United States

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